2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzothiazoles and their derivatives are an important class of compounds in medicinal chemistry and materials science due to their diverse biological activities and functional properties. The compound "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" belongs to this class, exhibiting potential across various applications due to its unique chemical structure.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the cyclization of 2-aminothiophenols with suitable electrophiles. For instance, Pant et al. (2000) describe the single-step synthesis of 1,5-benzothiazepines, a related structure, highlighting methodologies that could be applicable to synthesizing the compound of interest by adjusting the electrophilic components (Pant et al., 2000).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused with a thiazole, a sulfur and nitrogen-containing heterocycle. Gürbüz et al. (2016) conducted a detailed analysis of benzimidazoles, compounds with a structure that shares similarities with benzothiazoles, providing insights into the molecular geometry, electronic structure, and stability of these molecules (Gürbüz et al., 2016).
Chemical Reactions and Properties
Benzothiazoles undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties. The synthesis of 1,3-benzothiazol-2(3H)-one derivatives by Velikorodov et al. (2011) illustrates the reactivity of the benzothiazole core under different conditions, shedding light on the potential reactions of the compound (Velikorodov et al., 2011).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their substituents. Aydın et al. (2010) discuss the crystalline structure of a benzothiazol compound, which can inform the understanding of physical properties relevant to "2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one" (Aydın et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are crucial for understanding the application potential of benzothiazole derivatives. Kerru et al. (2019) provided a comparison between observed and calculated structural and electronic properties of a related compound, offering insights into the chemical behavior of benzothiazole derivatives (Kerru et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chloroanilino)-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-15(2)7-11-13(12(19)8-15)20-14(18-11)17-10-6-4-3-5-9(10)16/h3-6H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOATQPTFDZILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(2-chlorophenyl)imino]-5,5-dimethyl-2,3,5,6-tetrahydro-1,3-benzothiazol-7(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.